3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride

Description

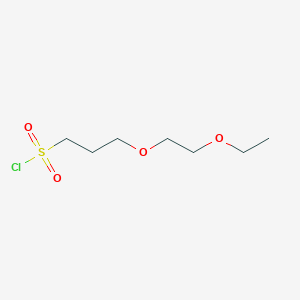

3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride is an organosulfur compound characterized by a sulfonyl chloride functional group (-SO₂Cl) and a 2-ethoxyethoxy substituent. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in sulfonylation reactions for pharmaceuticals and agrochemicals. Its structure combines ether and sulfonyl chloride moieties, enabling unique reactivity in nucleophilic substitution and coupling reactions.

Properties

Molecular Formula |

C7H15ClO4S |

|---|---|

Molecular Weight |

230.71 g/mol |

IUPAC Name |

3-(2-ethoxyethoxy)propane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO4S/c1-2-11-5-6-12-4-3-7-13(8,9)10/h2-7H2,1H3 |

InChI Key |

TYDWZPWMJIDESP-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCOCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride typically involves the reaction of 3-(2-Ethoxyethoxy)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction scheme is as follows:

[ \text{3-(2-Ethoxyethoxy)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often used to dissolve the reactants and facilitate the reactions.

Catalysts: Catalysts such as triethylamine may be used to enhance the reaction rate and selectivity.

Major Products Formed

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonyl Thiols: Formed by the reaction with thiols.

Scientific Research Applications

3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : Likely C₇H₁₅ClO₃S (inferred from structural analogs).

- Applications : Sulfonylation of amines, alcohols, or other nucleophiles; synthesis of sulfonamides or sulfonate esters.

Comparison with Structurally Similar Sulfonyl Chlorides

Structural and Functional Analogues

The following table summarizes critical differences between 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride and its structural analogs:

Reactivity and Functional Group Analysis

- Ether vs. Aromatic Substituents: The 2-ethoxyethoxy group in the target compound (vs. aromatic substituents in ) reduces steric hindrance but may lower electrophilicity compared to chlorinated or fluorinated analogs. Aromatic derivatives (e.g., 3-(3-Methoxyphenoxy)- and 3-(4-Chloro-2-methylphenoxy)-) exhibit stronger electron-withdrawing effects, enhancing sulfonyl chloride reactivity .

- Chlorinated vs. Fluorinated Substituents: The 4-chloro-2-methylphenoxy group () increases electrophilicity due to chlorine’s inductive effect, favoring nucleophilic attacks. Trifluoromethoxy groups () provide both electron-withdrawing and hydrophobic properties, making the compound suitable for lipid-soluble drug intermediates.

Dual Functional Groups :

Commercial Availability and Purity

- This compound is discontinued, whereas analogs like 3-(4-Chloro-2-methylphenoxy)- (98% purity, ) and 3-(3-Methoxyphenoxy)- (95% purity, ) remain available.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-(2-Ethoxyethoxy)propane-1-sulfonyl chloride to maximize yield and purity?

- Methodological Answer : Synthesis optimization involves precise control of reaction parameters. Key steps include:

- Temperature : Maintain reaction temperatures between 0–5°C during sulfonyl chloride formation to minimize side reactions (e.g., hydrolysis) .

- Solvent Selection : Use anhydrous dichloromethane or tetrahydrofuran (THF) to stabilize intermediates and enhance reactivity .

- Stoichiometry : Employ a 1.2–1.5 molar excess of thionyl chloride (SOCl₂) to ensure complete conversion of sulfonic acid intermediates .

- Purification : Use flash chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the product, followed by recrystallization in cold diethyl ether .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify ethoxyethoxy and propane backbone protons (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.8 ppm for ether-linked CH₂) .

- ¹³C NMR : Confirm sulfonyl chloride functionality (δ 55–60 ppm for SO₂Cl carbon) .

- IR Spectroscopy : Detect sulfonyl chloride stretching vibrations at 1360–1380 cm⁻¹ (asymmetric) and 1160–1180 cm⁻¹ (symmetric) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular ion peaks ([M+H]⁺ or [M-Cl]⁺) and rule out hydrolyzed byproducts .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its reactivity in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The ethoxyethoxy group introduces steric hindrance, reducing reaction rates with bulky nucleophiles (e.g., tert-butylamine). Kinetic studies show a 30–40% decrease in rate compared to unsubstituted propane sulfonyl chlorides .

- Electronic Effects : The electron-donating ethoxy group destabilizes the sulfonyl chloride electrophile, necessitating stronger nucleophiles (e.g., primary amines over secondary/tertiary amines) for efficient substitution .

- Experimental Validation : Conduct competition experiments with substituted anilines to quantify Hammett σ values and correlate with reaction rates .

Q. How can researchers resolve contradictions in reported reactivity data between this compound and its structural analogs?

- Methodological Answer :

- Comparative Studies : Systematically compare reactivity with analogs (e.g., 3-(4-chlorophenoxy)propane-1-sulfonyl chloride) under identical conditions. For example:

- Solvent Polarity : Polar aprotic solvents (DMF) enhance reactivity of electron-deficient analogs but reduce it for ethoxyethoxy-substituted derivatives due to solvation effects .

- Substituent Analysis : Use DFT calculations to map electron density distributions and predict nucleophilic attack sites .

- Data Normalization : Report yields relative to a common reference compound (e.g., benzenesulfonyl chloride) to account for batch-to-batch variability .

Q. What strategies are effective for leveraging this compound in targeted biomolecule modification for drug discovery?

- Methodological Answer :

- Protein Modification : React the sulfonyl chloride with lysine residues under pH 8–9 (borate buffer) to form stable sulfonamide linkages. Monitor conjugation efficiency via MALDI-TOF MS .

- Peptide Functionalization : Incorporate the compound into solid-phase peptide synthesis (SPPS) protocols, using Hünig’s base to activate the sulfonyl chloride group for on-resin reactions .

- Selectivity Challenges : Address competing hydrolysis by using a 10-fold molar excess of the sulfonyl chloride and maintaining anhydrous conditions .

Comparative and Mechanistic Insights

Q. How do structural modifications (e.g., ether chain length) in propane sulfonyl chloride derivatives affect their physicochemical properties?

- Methodological Answer :

- LogP Analysis : Measure octanol/water partition coefficients to assess hydrophobicity. For example, elongating the ether chain (e.g., 2-ethoxyethoxy vs. 2-methylphenoxy) increases LogP by 0.5–1.0 units, enhancing membrane permeability .

- Thermal Stability : Perform TGA-DSC to determine decomposition temperatures. Ethoxyethoxy derivatives show 10–15°C higher stability than alkyl-substituted analogs due to reduced electron-withdrawing effects .

Troubleshooting and Best Practices

Q. What are common pitfalls in handling this compound, and how can they be mitigated?

- Methodological Answer :

- Hydrolysis Prevention : Store the compound under argon at –20°C with molecular sieves (3Å). Use freshly distilled THF for reactions .

- Byproduct Identification : Monitor reactions via TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and isolate sulfonic acid byproducts (Rf ~0.3) early to avoid contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.